molecular formula C6H6O5 B12644373 Oxalocrotonate CAS No. 31540-68-8

Oxalocrotonate

Cat. No.: B12644373
CAS No.: 31540-68-8
M. Wt: 158.11 g/mol
InChI Key: OOEDHTCVMHDXRH-HNQUOIGGSA-N
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Description

Oxalocrotonate, also known as 2-oxo-4-hexenedioate, is a compound that plays a significant role in various biochemical pathways. It is an intermediate in the degradation of aromatic hydrocarbons, such as toluene and xylene, by certain bacteria. This compound is particularly important in the context of microbial metabolism and environmental bioremediation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalocrotonate can be synthesized through the enzymatic conversion of 2-hydroxymuconate. The enzyme 4-oxalocrotonate tautomerase catalyzes this reaction, converting 2-hydroxymuconate to this compound. This reaction typically occurs under mild conditions, with the enzyme functioning optimally at neutral pH and ambient temperatures .

Industrial Production Methods

Industrial production of this compound is not common due to its specific role in microbial metabolism. it can be produced in large quantities using genetically engineered bacteria that express the necessary enzymes for its synthesis. These bacteria can be cultured in bioreactors, where the conditions are carefully controlled to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Oxalocrotonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Isomerization: Produces 2-oxo-3-hexenedioate.

    Reduction: Produces hydroxy derivatives of this compound.

    Substitution: Produces substituted this compound derivatives.

Mechanism of Action

The mechanism of action of oxalocrotonate involves its conversion by the enzyme 4-oxalocrotonate tautomerase. The enzyme catalyzes the isomerization of this compound to 2-oxo-3-hexenedioate through a dienolate intermediate. The catalytic process involves the transfer of a proton from the substrate to the enzyme’s active site, facilitated by a proline residue at the enzyme’s N-terminus .

Properties

CAS No.

31540-68-8

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(E)-5-oxohex-2-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1+

InChI Key

OOEDHTCVMHDXRH-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)C(=O)O

Canonical SMILES

C(C=CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

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